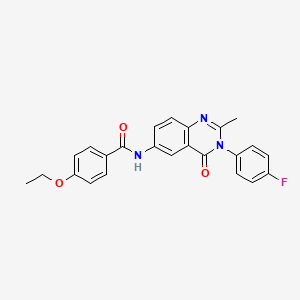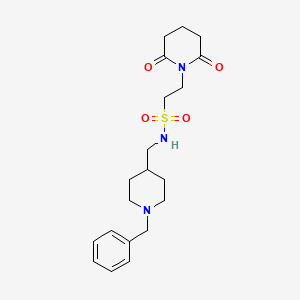
N-((1-benzylpiperidin-4-yl)methyl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((1-benzylpiperidin-4-yl)methyl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide” is a complex organic compound that may have applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure includes a piperidine ring, a benzyl group, and a sulfonamide group, which are common motifs in bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-((1-benzylpiperidin-4-yl)methyl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide” likely involves multiple steps, including the formation of the piperidine ring, the introduction of the benzyl group, and the attachment of the sulfonamide group. Typical reaction conditions may include:
Formation of Piperidine Ring: This could involve cyclization reactions using appropriate precursors.
Introduction of Benzyl Group: Benzylation reactions using benzyl halides and suitable bases.
Attachment of Sulfonamide Group: Sulfonylation reactions using sulfonyl chlorides and amines.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactions, use of catalysts, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or benzyl group.
Reduction: Reduction reactions could target the sulfonamide group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the benzyl or piperidine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like alkyl halides, acids, or bases.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
The compound could have various scientific research applications, including:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a ligand in receptor studies.
Medicine: Possible therapeutic applications, such as in drug development for targeting specific diseases.
Industry: Use in materials science for developing new materials with unique properties.
Mécanisme D'action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the compound’s structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-((1-benzylpiperidin-4-yl)methyl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide: can be compared to other piperidine-based compounds, benzylated compounds, or sulfonamides.
Unique Features: The combination of these functional groups in a single molecule might confer unique properties, such as enhanced binding affinity or specific biological activity.
List of Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine ring structures.
Benzylated Compounds: Molecules containing benzyl groups.
Sulfonamides: Compounds with sulfonamide functional groups.
For precise and detailed information, consulting specific scientific literature, databases, or experts in the field would be necessary.
Propriétés
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4S/c24-19-7-4-8-20(25)23(19)13-14-28(26,27)21-15-17-9-11-22(12-10-17)16-18-5-2-1-3-6-18/h1-3,5-6,17,21H,4,7-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIJHXQDMIINLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
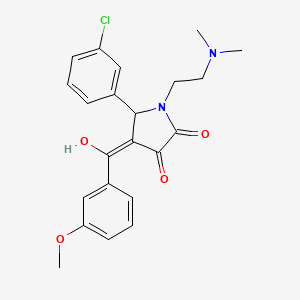
![4-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-(4-isopropylbenzoyl)piperidine](/img/structure/B2411547.png)
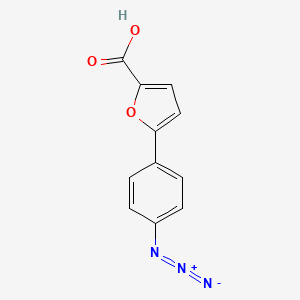
![N-(3-bromophenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide](/img/structure/B2411551.png)
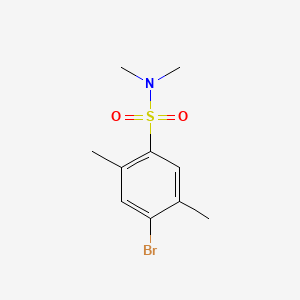
![3-allyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2411554.png)
![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2411556.png)
![N-(2-nitrophenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2411557.png)
![3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2411558.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2411559.png)
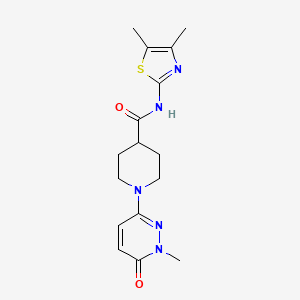
![N-(4-methoxy-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2411563.png)
![4-[(2,4-dichloroanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2411564.png)
